![molecular formula C22H16FNO4 B2928206 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid CAS No. 1341107-91-2](/img/structure/B2928206.png)
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid
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Overview
Description
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid, commonly known as Fmoc-3F, is a widely used compound in the field of biochemistry and biotechnology. It is a derivative of benzoic acid and is used as a protecting group in peptide synthesis. Fmoc-3F has many applications in scientific research, including in the synthesis of peptides, proteins, and other biomolecules.
Scientific Research Applications
Amino Acid Derivatives
The compound is part of a larger family of Fmoc-protected amino acids, which are used in the synthesis of more complex molecules . These derivatives can be used in a variety of research applications, including drug discovery and development.
Stability Studies
Fmoc amino acid derivatives, including this compound, are known for their stability. They can be isolated as crystalline solids and are stable at room temperature, with a long shelf-life . This makes them suitable for use in long-term research projects.
Coupling Agents
Fmoc amino acid derivatives can act as coupling agents in peptide synthesis . They facilitate the formation of peptide bonds, which are crucial in the creation of proteins.
Chemical Research
As a specific chemical structure, this compound can be used in various chemical research applications. For example, it can be used to study reaction mechanisms, develop new synthetic methods, or explore the properties of similar compounds .
Early Discovery Research
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It can be used in a variety of early-stage research projects, including the development of new drugs or the exploration of novel chemical reactions.
Safety and Hazards
The safety data sheet for a related compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with the fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in protein-related pathways .
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-19-11-13(21(25)26)9-10-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPFIHJWDVLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid |
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